3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10” is an isotopically labeled ethoxybenzoate . It is also known as "Ethyl 4-Carboxymethyl-2-ethoxybenzoate-d10" . This compound is a key intermediate for the synthesis of Repaglinide, an oral hypoglycemic agent .
Synthesis Analysis
The synthesis of “this compound” is industrially advantageous . It is a key intermediate for the synthesis of Repaglinide .Molecular Structure Analysis
The molecular formula of “this compound” is C13H6D10O5 . It has a molecular weight of 262.32 .Chemical Reactions Analysis
“this compound” is a key intermediate for the synthesis of Repaglinide .Physical and Chemical Properties Analysis
“this compound” is a solid . It is soluble in Dichloromethane, Ether, and Methanol . It should be stored at -20° C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : 3-Ethoxy-4-(ethoxycarbonyl)phenyl acetic acid-d10 is synthesized through various chemical processes, including esterification, etherification, and carboxylation. For example, a study by Mi (2006) demonstrated its synthesis from 4-methylsalicylic acid with an overall yield of 58% Mi, 2006.
Anti-Oxidation Activities : There's research exploring the anti-oxidation activities of similar phenyl acetic acid derivatives. Ren (2004) investigated the anti-oxidation activities of (3-hydroxy-4-methoxy phenyl) acetic acid, highlighting its potential in this field Ren, 2004.
Medicinal Chemistry and Pharmacology
Role in Drug Synthesis : This compound serves as a key intermediate in the preparation of various pharmaceuticals. Salman et al. (2002) reported its use as a key intermediate for the preparation of repaglinide, an oral hypoglycemic agent Salman et al., 2002.
Application in Enzyme Inhibition : It has been used in the synthesis of compounds with angiotensin-converting enzyme (ACE) inhibitory activities. Yanagisawa et al. (1987, 1988) synthesized derivatives of this compound and evaluated their ACE inhibitory activities, finding potent inhibition in vitro Yanagisawa et al., 1987, Yanagisawa et al., 1988.
Analytical Chemistry
- Quantification in Biological Samples : It's used in the quantification of certain compounds in plasma and urine. Kaiser et al. (1987) developed a gas chromatographic-mass spectrometric method for the quantification of a new angiotensin converting enzyme inhibitor and its active metabolite, where this compound played a role Kaiser et al., 1987.
Mécanisme D'action
Target of Action
The primary targets of 3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 are currently unknown. This compound is an isotopically labeled ethoxybenzoate , and its targets may be similar to those of ethoxybenzoate derivatives.
Mode of Action
As an isotopically labeled ethoxybenzoate , it may interact with its targets in a similar manner to other ethoxybenzoate derivatives. The specific interactions and resulting changes depend on the nature of the target and the biochemical context.
Result of Action
As an isotopically labeled ethoxybenzoate , its effects may be similar to those of ethoxybenzoate derivatives.
Propriétés
IUPAC Name |
2-[3-(1,1,2,2,2-pentadeuterioethoxy)-4-(1,1,2,2,2-pentadeuterioethoxycarbonyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-3-17-11-7-9(8-12(14)15)5-6-10(11)13(16)18-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,15)/i1D3,2D3,3D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGSESBEJUHCES-MWUKXHIBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)O)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)O)C(=O)OC([2H])([2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747740 |
Source
|
Record name | (3-[(~2~H_5_)Ethyloxy]-4-{[(~2~H_5_)ethyloxy]carbonyl}phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-24-2 |
Source
|
Record name | (3-[(~2~H_5_)Ethyloxy]-4-{[(~2~H_5_)ethyloxy]carbonyl}phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.